molecular formula C16H15F2N3OS B12397339 HIV-1 inhibitor-41

HIV-1 inhibitor-41

Cat. No.: B12397339
M. Wt: 335.4 g/mol
InChI Key: HYGDGECYHFFCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 inhibitor-41 is a compound designed to inhibit the fusion process of the human immunodeficiency virus type 1 (HIV-1) with host cells. This compound targets the glycoprotein 41 (gp41) of the virus, which plays a crucial role in the viral entry process. By inhibiting gp41, this compound prevents the virus from entering and infecting host cells, thereby halting the progression of the infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-41 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of commercially available starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and reduce costs. This involves the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization. The industrial production methods are designed to meet stringent quality control standards to ensure the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-41 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

HIV-1 inhibitor-41 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study fusion inhibitors and their interactions with viral proteins.

    Biology: Employed in research to understand the mechanisms of viral entry and fusion.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV-1 infections.

    Industry: Utilized in the development of antiviral drugs and diagnostic tools.

Mechanism of Action

HIV-1 inhibitor-41 exerts its effects by binding to the gp41 glycoprotein of HIV-1. This binding prevents the conformational changes required for the fusion of the viral and host cell membranes. The molecular targets include the heptad repeat regions of gp41, which are critical for the formation of the six-helix bundle necessary for membrane fusion. By inhibiting this process, this compound effectively blocks viral entry into host cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HIV-1 inhibitor-41 is unique in its specific targeting of the gp41 glycoprotein and its ability to prevent the formation of the six-helix bundle. This specificity makes it a valuable tool in both research and therapeutic applications, offering a distinct mechanism of action compared to other HIV-1 inhibitors .

Properties

Molecular Formula

C16H15F2N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-2-(5-methyl-6-oxo-2-propan-2-ylsulfanyl-1H-pyrimidin-4-yl)acetonitrile

InChI

InChI=1S/C16H15F2N3OS/c1-8(2)23-16-20-14(9(3)15(22)21-16)10(7-19)13-11(17)5-4-6-12(13)18/h4-6,8,10H,1-3H3,(H,20,21,22)

InChI Key

HYGDGECYHFFCPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)SC(C)C)C(C#N)C2=C(C=CC=C2F)F

Origin of Product

United States

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